molecular formula C10H10Cl3NO2 B037781 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one CAS No. 111468-91-8

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one

Cat. No.: B037781
CAS No.: 111468-91-8
M. Wt: 282.5 g/mol
InChI Key: QKOKEVWDNCJQHW-UHFFFAOYSA-N
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Description

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one is a synthetic organic compound characterized by the presence of a trichloroacetyl group attached to a pyrrole ring, which is further connected to a butanone chain

Scientific Research Applications

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and molecular mechanisms.

    Medicine: The compound has potential therapeutic applications, including the development of novel drugs for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Safety and Hazards

The safety information available indicates that 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to handle this compound with care and use appropriate personal protective equipment .

Preparation Methods

The synthesis of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Introduction of the Trichloroacetyl Group: The trichloroacetyl group can be introduced via a Friedel-Crafts acylation reaction, where trichloroacetyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butanone Chain: The final step involves the alkylation of the pyrrole ring with a butanone derivative, which can be achieved through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trichloroacetyl group, leading to the formation of new derivatives.

    Hydrolysis: The trichloroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. The pyrrole ring and butanone chain contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one can be compared with other similar compounds, such as:

    1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-2-yl)butan-1-one: This compound has a similar structure but differs in the position of the trichloroacetyl group on the pyrrole ring.

    1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-4-yl)butan-1-one: Another isomer with the trichloroacetyl group attached at a different position on the pyrrole ring.

    1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)pentan-1-one: This compound has a longer alkyl chain, which may affect its chemical and biological properties.

Properties

IUPAC Name

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO2/c1-2-3-8(15)6-4-7(14-5-6)9(16)10(11,12)13/h4-5,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOKEVWDNCJQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377429
Record name 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111468-91-8
Record name 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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